![molecular formula C23H20N2O4S B2835224 N-(2,3-dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide CAS No. 955298-78-9](/img/structure/B2835224.png)
N-(2,3-dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide, also known as DIBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Antibacterial and Enzyme Inhibition Properties
Research has shown that derivatives of N-(2,3-dimethylphenyl)benzenesulfonamide exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria. Additionally, some derivatives have been found to inhibit the α-glucosidase enzyme effectively, showing potential for antidiabetic applications. These compounds display a moderate level of cytotoxicity, indicating a need for careful consideration in therapeutic contexts (Abbasi et al., 2016).
Structural and Kinetic Investigations
Structural and kinetic studies on isomeric forms of the compound have been conducted, revealing detailed information about their molecular and electronic structures. These investigations provide insights into the reactivity and stability of the compounds, which is crucial for developing potential applications in material science or drug design (Rublova et al., 2017).
Photodynamic Therapy Potential
A specific derivative of benzenesulfonamide has been synthesized and characterized for its use in photodynamic therapy (PDT). This compound exhibits high singlet oxygen quantum yield, making it a promising candidate for treating cancer via PDT. The research highlights its excellent fluorescence properties and photodegradation quantum yield, which are essential for effective PDT applications (Pişkin et al., 2020).
Anticancer Activity
Novel benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity. Some derivatives have shown excellent activity against various cancer cell lines, indicating their potential as lead compounds in cancer therapy development. Further studies on these compounds could unveil new pathways for targeting cancer cells (Ghorab et al., 2017).
Antihyperglycemic Evaluation
A new series of isoindoline-1,3-dione analogues, incorporating aryl sulfonylurea moieties, have been developed and screened for antihyperglycemic activity. Selected compounds from this series have been identified as active antihyperglycemic agents, showcasing the potential for new antidiabetic drug leads (Eissa, 2013).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-15-6-5-9-21(16(15)2)24-30(28,29)18-12-10-17(11-13-18)14-25-22(26)19-7-3-4-8-20(19)23(25)27/h3-13,24H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUBLQBGBBADEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.